molecular formula C8H6BrF2NO3 B8172547 2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene

2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene

Cat. No.: B8172547
M. Wt: 282.04 g/mol
InChI Key: ZQQTWSNVEDOHQK-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3. This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene typically involves the following steps:

    Bromination: The starting material, 4-(2,2-difluoroethoxy)-1-nitrobenzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting material and the desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under various conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: The major product is 2-Amino-4-(2,2-difluoroethoxy)-1-nitrobenzene.

    Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Biology and Medicine: Research into its potential biological activity and its use as a precursor for pharmaceuticals is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via electron transfer processes facilitated by the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde
  • 2-Bromo-4-(2,2-difluoroethoxy)-1-methylbenzene
  • 2-Bromo-4-(2,2-difluoroethoxy)-1-methoxybenzene

Uniqueness

2-Bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with the difluoroethoxy group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

2-bromo-4-(2,2-difluoroethoxy)-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c9-6-3-5(15-4-8(10)11)1-2-7(6)12(13)14/h1-3,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQTWSNVEDOHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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